molecular formula C12H12O3 B1614540 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid CAS No. 40763-04-0

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid

Cat. No. B1614540
CAS RN: 40763-04-0
M. Wt: 204.22 g/mol
InChI Key: VRTTTXHRPSGHSZ-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C12H12O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid consists of a benzofuran ring substituted with three methyl groups and a carboxylic acid group . The InChI code for this compound is 1S/C12H12O3/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 204.23 .

Scientific Research Applications

Structural and Biological Insights

The structural optimization and molecular docking analysis of benzofuran derivatives, including 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF), offer insights into their potential biological activities. Through detailed computational studies, these compounds have shown inhibitor effects against cancer and microbial diseases. The analyses encompass electronic and vibrational properties, nonlinear optical properties, and interactions at the molecular level, indicating their relevance in developing therapeutic agents (Sagaama et al., 2020).

Synthetic Methodologies

The synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system highlights the chemical versatility of benzofuran derivatives. This synthesis approach, involving the uncatalyzed addition of 2-(trimethylsiloxy)furan to 1,4-benzoquinones, opens up avenues for creating diverse molecular structures potentially useful in various scientific applications, including material science and drug development (Brimble et al., 1989).

Electrochemical Properties

Investigating the electrochemical properties of related benzofuran derivatives provides foundational knowledge for their application in electronic devices and sensors. The study of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone demonstrates how benzofuran derivatives can undergo electrochemical transformations, forming complex structures with potential utility in advanced materials science (Moghaddam et al., 2006).

Coordination Chemistry and Photophysical Properties

The synthesis of lanthanide-based coordination polymers utilizing derivatives of benzofurans explores the intersection of inorganic chemistry and materials science. These polymers exhibit unique photophysical properties, making them candidates for application in luminescent materials and optoelectronic devices. Such research underscores the potential of benzofuran derivatives in developing new materials with tailored optical properties (Sivakumar et al., 2011).

Safety And Hazards

The safety information for 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

3,5,6-trimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTTTXHRPSGHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359134
Record name 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid

CAS RN

40763-04-0
Record name 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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